N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methyl group at position 3 and a carboxamide-linked 3-chloro-4-methoxyphenyl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-12-5-3-4-6-14(12)22-16(10)17(20)19-11-7-8-15(21-2)13(18)9-11/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJXQUQVAQMIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Temporal Effects in Laboratory Settings
The changes in the effects of N-(3-chloro-4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are not yet available.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The 3-chloro-4-methoxyphenyl group is a recurring motif in bioactive compounds. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Substituent Effects on Potency and Selectivity
- Chloro vs. Fluoro Substitutions : Fragment 5 (3-chloro-4-fluorobenzamide) exhibits higher potency than Fragment 15 due to the synergistic effects of chloro (halogen bonding) and fluoro (electron-withdrawing) groups .
- Methoxy Group Impact: The methoxy group in the target compound may enhance solubility but could reduce membrane permeability compared to non-polar substituents like methyl or trifluoromethyl .
- Benzofuran vs.
Toxicity and Regulatory Considerations
- Metoxuron: Banned in 1990 due to carcinogenicity, underscoring the importance of substituent choice and metabolic pathways in safety profiles .
- Halogenated Analogs : While chloro and fluoro groups improve binding affinity, they may increase environmental persistence or toxicity, necessitating careful risk-benefit analysis .
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